molecular formula C16H18N2O3S B2724347 ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-02-9

ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2724347
CAS RN: 899957-02-9
M. Wt: 318.39
InChI Key: QHMHJNDZLHDWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Pyrimidine derivatives can participate in a wide range of reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate, as part of the 4-thiopyrimidine derivatives, has been synthesized and structurally analyzed. The research reveals detailed synthesis processes of these compounds, including their characterization through NMR, IR, mass spectroscopy, and elemental analysis. Single-crystal X-ray diffraction studies provide insights into the molecular structures and conformation, emphasizing the significance of substituents on the pyrimidine ring for structural variation and hydrogen-bond interactions (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Properties

The derivative's antimicrobial properties have been extensively studied. Certain derivatives of this compound exhibit potent antibacterial activity, particularly against specific strains, highlighting their potential in antimicrobial therapy. Additionally, some derivatives show comparable antifungal activity to standard drugs like miconazole, indicating their relevance in antifungal treatments (Tiwari et al., 2018).

Green Synthesis Approaches

Research emphasizes the development of environmentally friendly synthesis methods for these compounds. These approaches, such as ionic liquid-promoted synthesis, offer benefits like excellent yields, short reaction times, and mild conditions, contributing to sustainable chemistry practices (Nikalje et al., 2017).

Catalysis and Reaction Efficiency

Studies also focus on catalyst- and solvent-free synthesis methods, particularly using microwave-mediated reactions. These methods significantly enhance the efficiency and regioselectivity of the synthesis process, representing advances in chemical synthesis techniques (Harikrishnan et al., 2013).

Antitumor and Cytotoxicity Studies

Investigations into the cytotoxicity of these compounds against various cancer cell lines provide insights into their potential use in cancer therapy. Some derivatives show selective cytotoxicity, indicating their potential as targeted antitumor agents (Farag et al., 2008).

Supramolecular Chemistry

The derivatives' role in supramolecular chemistry is also explored, particularly their intermolecular interactions and molecular conformations. These studies contribute to a deeper understanding of chemical bonding and molecular design (Suresh et al., 2007).

Nonlinear Optical Properties

The compound's nonlinear optical properties have been analyzed, contributing to fields like photonics and optoelectronics. These studies involve the synthesis of organic crystals and their structural and optical characterization (Dhandapani et al., 2017).

Future Directions

The future research directions could involve studying the potential biological activities of this compound, such as its potential neuroprotective and anti-inflammatory effects . Further studies could also explore its synthesis and properties.

Mechanism of Action

Target of Action

The primary targets of ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate are currently unknown. This compound is a derivative of pyrimidine, a class of compounds known for their diverse biological activities

Mode of Action

The mode of action of This compound As a pyrimidine derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

The biochemical pathways affected by This compound Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific pathways affected by this compound and their downstream effects remain to be determined.

Result of Action

The molecular and cellular effects of This compound As a pyrimidine derivative, it may have a range of biological activities similar to other compounds in this class . .

properties

IUPAC Name

ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMHJNDZLHDWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.